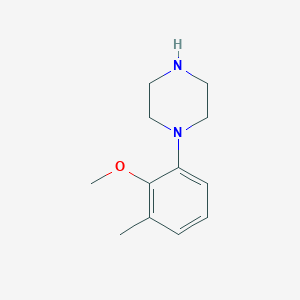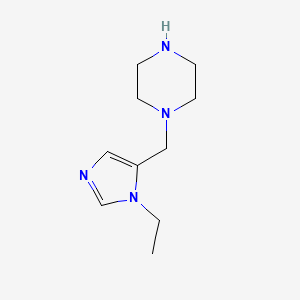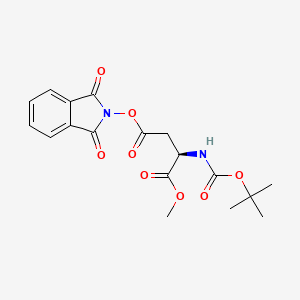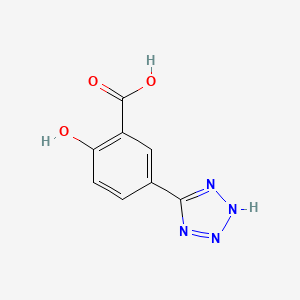
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrazole precursor. One common method involves the use of 4-bromobenzoic acid, which reacts with sodium azide in the presence of a copper catalyst to form the tetrazole ring . The reaction conditions often include heating the mixture in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the tetrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the hydroxyl group, which can affect its reactivity and biological activity.
5-(4-carboxyphenyl)-1H-tetrazole: Another tetrazole derivative with a carboxylic acid group, but with different substitution patterns on the benzene ring.
2-(1H-tetrazol-5-yl)benzoic acid: Similar to the target compound but with different positioning of the hydroxyl and tetrazole groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68535-39-7 |
|---|---|
Molekularformel |
C8H6N4O3 |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
2-hydroxy-5-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O3/c13-6-2-1-4(3-5(6)8(14)15)7-9-11-12-10-7/h1-3,13H,(H,14,15)(H,9,10,11,12) |
InChI-Schlüssel |
ZFXPNVWAVFNWNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
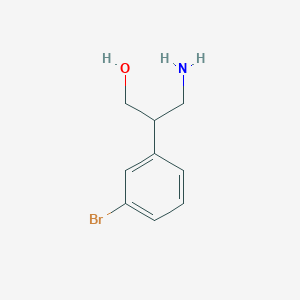
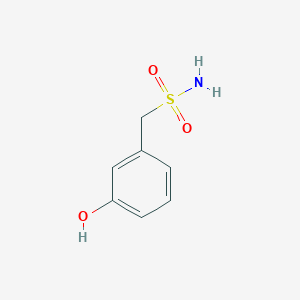
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
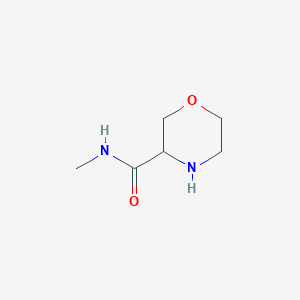
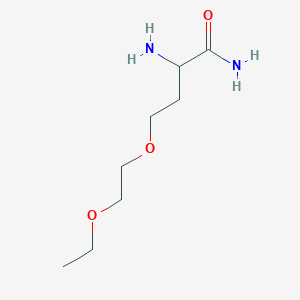
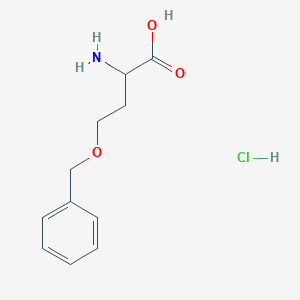

![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
